Benzene-1,2,3-tricarboxylic acid

Overview

Description

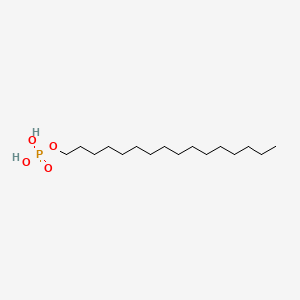

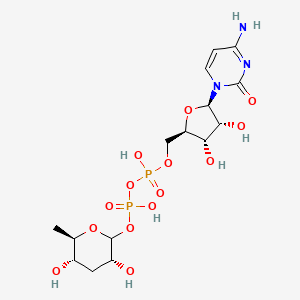

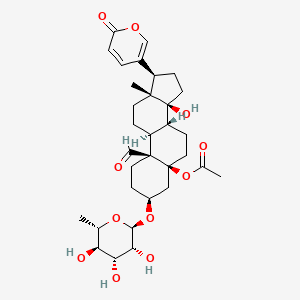

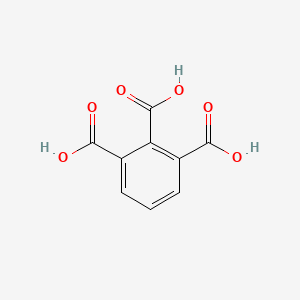

1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an organic compound with the molecular formula C₉H₆O₆. It is one of the three isomers of benzenetricarboxylic acid, the others being 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid). This compound is characterized by the presence of three carboxyl groups (-COOH) attached to a benzene ring at the 1, 2, and 3 positions .

Mechanism of Action

Target of Action

Benzene-1,2,3-tricarboxylic acid, also known as Trimesic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta in humans .

Mode of Action

It is known to interact with its targets, potentially leading to changes in their function .

Biochemical Pathways

This compound may be involved in the Tricarboxylic Acid (TCA) Cycle , also known as the citric acid cycle or Krebs cycle . This cycle is a key part of cellular respiration, where it helps to extract energy from glucose in the form of ATP .

Result of Action

Its interaction with hemoglobin subunits could potentially influence the function of these proteins, but more research is needed to confirm this and understand the specific effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from incompatible materials, dust generation, excess heat, and strong oxidants . Additionally, it should be used in a manner that avoids environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzenetricarboxylic acid can be synthesized through the oxidation of 1,2,3-trimethylbenzene (hemimellitene) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically involves heating the trimethylbenzene with the oxidizing agent in an aqueous medium, leading to the formation of the tricarboxylic acid .

Industrial Production Methods: Industrial production of 1,2,3-benzenetricarboxylic acid often involves the catalytic oxidation of hemimellitene. This process uses a catalyst such as cobalt or manganese salts in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

1,2,3-Benzenetricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carbon dioxide and water. This reaction is typically carried out using strong oxidizing agents under controlled conditions .

Reduction: Reduction of 1,2,3-benzenetricarboxylic acid can lead to the formation of corresponding alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Substitution: The carboxyl groups in 1,2,3-benzenetricarboxylic acid can undergo substitution reactions with various nucleophiles. For example, esterification with alcohols in the presence of an acid catalyst can produce esters .

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

- Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

- Catalysts: Acid catalysts for esterification reactions

Major Products:

- Oxidation: Carbon dioxide (CO₂) and water (H₂O)

- Reduction: Alcohols or aldehydes

- Substitution: Esters

Scientific Research Applications

1,2,3-Benzenetricarboxylic acid has a wide range of applications in scientific research:

Chemistry:

- Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

- Employed in the preparation of various organic compounds and intermediates .

Biology:

- Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules .

Medicine:

- Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds .

Industry:

Comparison with Similar Compounds

- 1,2,4-Benzenetricarboxylic acid (Trimellitic acid)

- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

Properties

IUPAC Name |

benzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDYLWCYJJYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018142 | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to almost white crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

569-51-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMIMELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKU8PTZ7M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 1,2,3-Benzenetricarboxylic acid?

A1: 1,2,3-Benzenetricarboxylic acid is a known inhibitor of the mitochondrial tricarboxylate carrier (TCC). [, , ] The TCC facilitates the exchange of citrate for other tricarboxylates, such as malate, across the mitochondrial membrane. Inhibition of TCC disrupts mitochondrial metabolism.

Q2: What is the molecular formula and weight of 1,2,3-Benzenetricarboxylic acid?

A2: The molecular formula of 1,2,3-Benzenetricarboxylic acid is C9H6O6. Its molecular weight is 210.14 g/mol.

Q3: Are there any spectroscopic techniques used to characterize 1,2,3-Benzenetricarboxylic acid?

A4: Yes, several spectroscopic techniques, including fast atom bombardment (FAB), electron ionization (EI), and chemical ionization (CI) mass spectrometry, are effective in characterizing 1,2,3-Benzenetricarboxylic acid and its derivatives. [] Infrared (IR) spectroscopy is also widely employed to analyze the compound, particularly for identifying the presence of characteristic functional groups. [, , , , , , , , ]

Q4: Does 1,2,3-Benzenetricarboxylic acid participate in any notable chemical reactions?

A6: 1,2,3-Benzenetricarboxylic acid can undergo a base-catalyzed oxygen-oxidation reaction, yielding oxalic acid and carbon dioxide as products. [] The rate-determining step in this reaction involves the cleavage of the benzene ring.

Q5: Have computational methods been employed in research involving 1,2,3-Benzenetricarboxylic acid?

A7: Yes, single-point energy calculations have been used to assess the stability of three-dimensional frameworks formed by zinc compounds incorporating 1,2,3-Benzenetricarboxylic acid. [] These calculations provide insights into the relative stability of different structural arrangements.

Q6: How do structural modifications of 1,2,3-Benzenetricarboxylic acid affect its properties?

A8: Structural modifications, such as the introduction of substituents on the benzene ring, can significantly influence the properties of 1,2,3-Benzenetricarboxylic acid. For instance, the presence of a nitro group at the 5-position of the benzene ring in 5-nitro-1,2,3-benzenetricarboxylic acid impacts its coordination behavior with metal ions, leading to diverse coordination polymers with distinct structures and magnetic properties. [, , , , , , , , , ]

Q7: What is the role of 1,2,3-Benzenetricarboxylic acid in the synthesis of coordination polymers?

A9: 1,2,3-Benzenetricarboxylic acid serves as a versatile organic ligand in the construction of coordination polymers. Its three carboxylate groups can coordinate to metal ions in various modes, leading to a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. [, , , , , , , , , , , , , , , , , , , , ] The structural diversity of these coordination polymers contributes to their interesting properties and potential applications.

Q8: What are some examples of coordination polymers synthesized using 1,2,3-Benzenetricarboxylic acid?

A10: Numerous coordination polymers have been synthesized using 1,2,3-Benzenetricarboxylic acid and its derivatives. Examples include: * [Mn7(nbta)4(Hnbta)(2,2′-bipy)4(H2O)8]·2H2O (nbta = 5-nitro-1,2,3-benzenetricarboxylate, bipy = 2,2′-bipyridine), a three-dimensional framework with potential magnetic properties. []* {2}n (btc = 1,2,3-Benzenetricarboxylate, bpfp = bis(4-pyridylformyl)piperazine), a coordination polymer with potential anti-cancer activity. []* [Cu2 (BTC)4/3 (H2 O)2 ]6 [HPW12 O40 ] (BTC=1,2,3-Benzenetricarboxylic acid), a nanocrystalline material with catalytic activity for phenol degradation. []

Q9: What are some potential applications of coordination polymers based on 1,2,3-Benzenetricarboxylic acid?

A11: Coordination polymers incorporating 1,2,3-Benzenetricarboxylic acid exhibit a wide range of potential applications, including:* Catalysis: These materials can act as heterogeneous catalysts in various chemical reactions, including the degradation of organic pollutants like phenol. [, ] * Luminescence: Some coordination polymers exhibit luminescent properties, making them promising candidates for applications in light-emitting devices and sensors. [, , , ]* Gas Storage and Separation: The porous nature of certain coordination polymers allows for the selective adsorption and separation of gases, which is relevant for energy and environmental applications.* Drug Delivery: Coordination polymers can be engineered to encapsulate and release drug molecules in a controlled manner, potentially improving drug efficacy and reducing side effects. [, , , ]

Q10: Are there any studies exploring the anti-cancer activity of 1,2,3-Benzenetricarboxylic acid-based compounds?

A12: Yes, recent studies have investigated the anti-cancer activity of copper(II) complexes containing 1,2,3-Benzenetricarboxylic acid. [] These complexes exhibited inhibitory effects on ovarian cancer cell proliferation, migration, and invasion. While promising, further research is needed to fully understand their mechanism of action and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)